molecular formula C13H7ClO B3046871 1-Acenaphthylenecarboxaldehyde, 2-chloro- CAS No. 13152-84-6

1-Acenaphthylenecarboxaldehyde, 2-chloro-

Cat. No.: B3046871
CAS No.: 13152-84-6
M. Wt: 214.64 g/mol
InChI Key: RCKKRABLZMRMAY-UHFFFAOYSA-N
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Description

1-Acenaphthylenecarboxaldehyde, 2-chloro- is an organic compound with the molecular formula C13H7ClO It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and contains a chloro substituent at the second position and a formyl group at the first position

Preparation Methods

The synthesis of 1-Acenaphthylenecarboxaldehyde, 2-chloro- can be achieved through several synthetic routes. One common method involves the chlorination of acenaphthylene followed by formylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylating agents like dimethylformamide (DMF) in the presence of a catalyst such as aluminum chloride. Industrial production methods may involve large-scale chlorination and formylation processes under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Acenaphthylenecarboxaldehyde, 2-chloro- undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of corresponding substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted acenaphthylene derivatives .

Scientific Research Applications

1-Acenaphthylenecarboxaldehyde, 2-chloro- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and effects on cell function and signal transduction.

    Medicine: It is explored for its potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Acenaphthylenecarboxaldehyde, 2-chloro- involves its interaction with molecular targets and pathways within biological systems. The formyl group can participate in nucleophilic addition reactions with biological nucleophiles such as amino acids or proteins, leading to the formation of covalent adducts. The chloro substituent can undergo nucleophilic substitution reactions, potentially modifying the activity of enzymes or receptors. These interactions can affect cellular processes and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

1-Acenaphthylenecarboxaldehyde, 2-chloro- can be compared with other similar compounds, such as:

    1-Acenaphthylenecarboxaldehyde: Lacks the chloro substituent, resulting in different chemical reactivity and biological activity.

    2-Chloroacenaphthene: Lacks the formyl group, leading to different chemical properties and applications.

The uniqueness of 1-Acenaphthylenecarboxaldehyde, 2-chloro- lies in its combination of a formyl group and a chloro substituent, which imparts specific chemical reactivity and potential for diverse applications in scientific research .

Properties

IUPAC Name

2-chloroacenaphthylene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO/c14-13-10-6-2-4-8-3-1-5-9(12(8)10)11(13)7-15/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKKRABLZMRMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453471
Record name 1-Acenaphthylenecarboxaldehyde, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13152-84-6
Record name 1-Acenaphthylenecarboxaldehyde, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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